Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate is a complex organic compound with a unique structure that includes a cyclohexene ring, a trifluoromethyl group, and a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Methylsulfonylamino Group: This can be achieved through nucleophilic substitution reactions using methylsulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the trifluoromethyl group or the cyclohexene ring, potentially converting them to corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target. The methylsulfonylamino group can participate in hydrogen bonding or electrostatic interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-amino-propanoate: Similar structure but lacks the methylsulfonyl group.
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(ethylsulfonyl)amino]-propanoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
The presence of the trifluoromethyl group and the methylsulfonylamino group in Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(cyclohexen-1-ylmethyl)-3,3,3-trifluoro-2-(methanesulfonamido)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4S/c1-20-10(17)11(12(13,14)15,16-21(2,18)19)8-9-6-4-3-5-7-9/h6,16H,3-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNLAJAMQSXPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CCCCC1)(C(F)(F)F)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.